molecular formula C6H4ClN5O B3348023 2-Formylamino-6-chloropurine CAS No. 149948-30-1

2-Formylamino-6-chloropurine

Cat. No.: B3348023
CAS No.: 149948-30-1
M. Wt: 197.58 g/mol
InChI Key: GVLDYPACKQHFLT-UHFFFAOYSA-N
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Description

“2-Formylamino-6-chloropurine” is a chemical compound that is related to 2-amino-6-chloropurine . It is used in the synthesis of 2-amino-6-chloropurine, which is an intermediate for the preparation of antiviral agents .


Molecular Structure Analysis

The molecular formula of 2-amino-6-chloropurine, a related compound, is C5H4ClN5 . The InChI Key is RYYIULNRIVUMTQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Processes

  • Improved Synthesis of 6-Chloroguanine : 2-Formylamino-6-chloropurine is synthesized through a reaction involving guanine, N,N-dimethylformamide, and phosphorus oxychloride. This process is followed by hydrolysis and neutralization to produce 6-chloroguanine. Factors like feeding mode and solvents for recrystallization significantly impact the reaction yield, with N,N-dimethylformamide as a key solvent for recrystallization, resulting in a total yield of 78% and a purity of 99% (Z. Ting, 2008).
  • Functionalization of 2-Amino-6-chloropurine Derivatives : 2-Amino-6-chloropurine derivatives, important in synthesizing various purine and purine nucleoside derivatives, can be efficiently halogenated, alkylated, and formylated via lithiation of N2 mono THP protected purines (Tushar R. Mahajan & L. Gundersen, 2015).

Application in Nucleotide and Nucleoside Synthesis

  • Heterocyclic N-Glycosides Synthesis : The reaction of 6-chloropurine with various compounds results in the formation of heterocyclic N-glycosides, which have potential applications in nucleotide and nucleoside synthesis (M. Fuertes et al., 1970).

Intermediate in Synthesis of CDK Inhibitors

  • Synthesis of CDK Inhibitors : 2-(Benzylsulfanyl)-6-chloro-9-isopropylpurine, a derivative of this compound, acts as a valuable intermediate in synthesizing diaminopurine cyclin-dependent kinase (CDK) inhibitors, crucial for cancer therapy (D. Taddei, A. Slawin, & J. Woollins, 2005).

Study of DNA Dynamics

  • DNA Dynamics Research : 2-N-tert-Butylaminoxylpurines synthesized from 2'-deoxy-6-chloropurine derivatives are used to study the dynamics of purine residues in DNA, offering insights into the structure and behavior of genetic material (M. Aso et al., 2007).

Analysis of Tautomerism in Purine Derivatives

  • Low-Temperature NMR Spectroscopy : Low-temperature NMR spectroscopy of purine derivatives, including 6-chloropurine, reveals insights into tautomerism, an important aspect of molecular structure and reactivity in purines (Pavlína Sečkářová et al., 2004).

Fluorescence Studies in Nucleotides

  • Fluorescence Studies of Nucleotides : Research on the fluorescence properties of 2-aminopurine ribonucleosides and derivatives, which are analogues of adenosine, provides valuable information for studying the structure and function of nucleic acids and proteins (D. Ward, E. Reich, & L. Stryer, 1969).

Safety and Hazards

2-Amino-6-chloropurine, a related compound, is known to cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Properties

IUPAC Name

N-(6-chloro-7H-purin-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13/h1-2H,(H2,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDYPACKQHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448632
Record name 2-formylamino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149948-30-1
Record name 2-formylamino-6-chloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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